In-Depth Technical Guide to the Mechanism of Action of VT103
In-Depth Technical Guide to the Mechanism of Action of VT103
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT103 is an orally active and selective small molecule inhibitor targeting TEA Domain Transcription Factor 1 (TEAD1). Its mechanism of action is centered on the inhibition of TEAD1 auto-palmitoylation, a critical post-translational modification required for its interaction with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). By disrupting the YAP/TAZ-TEAD1 signaling axis, VT103 effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes, leading to anti-tumor activity in preclinical models, particularly in cancers with a dysregulated Hippo signaling pathway. This document provides a detailed technical overview of the mechanism of action of VT103, supported by quantitative data, experimental protocols, and visual diagrams of the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TEAD1 Auto-Palmitoylation
The primary mechanism of action of VT103 is the selective inhibition of TEAD1 auto-palmitoylation. Palmitoylation is a lipid post-translational modification where a palmitate group is attached to a cysteine residue. In the case of TEAD proteins, this modification occurs within a central lipid-binding pocket and is essential for their stability and subsequent interaction with YAP and TAZ.
VT103 binds to this central pocket of TEAD1, preventing the covalent attachment of palmitate. This non-palmitoylated state of TEAD1 is unable to effectively bind with YAP and TAZ, leading to the disruption of the transcriptional complex. Consequently, the downstream transcription of target genes regulated by the Hippo pathway, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), is suppressed.[1][2] This ultimately results in reduced cell proliferation and tumor growth in cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma.
A noteworthy aspect of VT103's mechanism is its selectivity for TEAD1 over other TEAD isoforms (TEAD2, TEAD3, and TEAD4).[1] This selectivity may contribute to a more targeted therapeutic effect with a potentially favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for VT103.
Table 1: In Vitro Potency and Selectivity of VT103
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| YAP Reporter Assay | HEK293T | YAP/TAZ-TEAD Transcriptional Activity | IC50 | 1.02 nM | [1] |
| Cell Viability Assay (CellTiter-Glo) | NCI-H226 (NF2-deficient mesothelioma) | Cell Proliferation | IC50 | 0.003 µM (3 nM) | |
| TEAD Palmitoylation Inhibition | HEK293T cells expressing TEAD isoforms | TEAD1, TEAD2, TEAD3, TEAD4 | Concentration for selective TEAD1 inhibition | 3 µM | [1] |
Table 2: In Vivo Efficacy of VT103
| Animal Model | Tumor Type | Dosing Regimen | Endpoint | Result | Reference |
| NCI-H226 Xenograft (mice) | NF2-deficient mesothelioma | 0.3 - 10 mg/kg, p.o., once daily | Tumor Growth Inhibition | Significant tumor growth inhibition observed even at 0.3 mg/kg. | [1] |
| NCI-H2373 Xenograft (mice) | Pleural mesothelioma | 0.3 - 10 mg/kg, p.o., once daily | Tumor Volume Reduction | Reduction in tumor volume. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical flow of VT103's mechanism of action.
Caption: The Hippo signaling pathway and the inhibitory action of VT103 on TEAD1 auto-palmitoylation.
Caption: Logical progression of VT103's mechanism of action from target engagement to anti-tumor effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of VT103.
TEAD Palmitoylation Assay
This assay is designed to measure the extent of TEAD palmitoylation in the presence of an inhibitor.
Protocol:
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Cell Culture and Transfection:
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Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Transfect cells with expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.
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Metabolic Labeling and Compound Treatment:
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24 hours post-transfection, treat the cells with either DMSO (vehicle control) or VT103 at the desired concentration (e.g., 3 µM).
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Concurrently, add 100 µM of alkyne palmitate to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.
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Incubate the cells for an additional 24 hours.
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Immunoprecipitation:
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Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
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Clarify the lysates by centrifugation.
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Incubate the supernatant with an anti-Myc antibody overnight at 4°C with gentle rotation.
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Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with lysis buffer to remove non-specific binding.
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Click Chemistry Reaction:
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Resuspend the beads in a reaction buffer containing 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO4.
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Incubate for 1 hour at room temperature to covalently link biotin to the alkyne-labeled palmitate.
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Western Blot Analysis:
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Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.
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Strip and re-probe the membrane with an anti-Myc antibody to detect total immunoprecipitated TEAD.
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Quantify the band intensities to determine the ratio of palmitoylated to total TEAD.
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Caption: Step-by-step workflow of the TEAD palmitoylation assay.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the effect of VT103 on the interaction between endogenous YAP and TEAD1.
Protocol:
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Cell Culture and Treatment:
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Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
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Treat the cells with either DMSO or VT103 (e.g., 3 µM) for the desired duration (e.g., 4 or 24 hours).
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Cell Lysis:
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Harvest and wash the cells with ice-cold PBS.
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Lyse the cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
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Immunoprecipitation:
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Determine the protein concentration of the supernatant.
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Incubate an equal amount of protein from each sample with an anti-TEAD1 antibody overnight at 4°C.
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Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
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Washing and Elution:
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Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
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Elute the immunoprecipitated protein complexes by boiling the beads in SDS-PAGE sample buffer.
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Western Blot Analysis:
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Separate the eluted proteins and input lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with an anti-YAP antibody to detect co-immunoprecipitated YAP.
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Strip and re-probe the membrane with an anti-TEAD1 antibody to confirm the immunoprecipitation of TEAD1.
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In Vivo Tumor Xenograft Study
This protocol describes the evaluation of VT103's anti-tumor efficacy in a mouse xenograft model.
Protocol:
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Cell Culture and Implantation:
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Culture NCI-H226 cells to ~80% confluency.
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Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
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Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
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Tumor Growth and Randomization:
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Monitor tumor growth by caliper measurements.
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When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
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Compound Formulation and Administration:
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Formulate VT103 for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose in water).
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Administer VT103 or vehicle to the respective groups once daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg).
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Monitoring and Endpoint:
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Measure tumor volume and body weight 2-3 times per week.
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Continue treatment for the duration of the study (e.g., 21-28 days).
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The study endpoint may be a predetermined tumor volume or time point.
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Pharmacodynamic Analysis (Optional):
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At the end of the study, tumors can be excised for analysis of target gene expression (e.g., by qRT-PCR for CTGF and CYR61) to confirm target engagement.
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Conclusion
VT103 represents a targeted therapeutic strategy aimed at the Hippo signaling pathway, a key regulator of tissue growth and tumorigenesis. Its mechanism of action, centered on the selective inhibition of TEAD1 auto-palmitoylation, offers a novel approach to disrupt the oncogenic activity of the YAP/TAZ-TEAD transcriptional complex. The preclinical data to date demonstrates potent and selective activity, supporting its further development as a potential treatment for cancers with a dysregulated Hippo pathway. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in VT103 and related therapeutic agents.
